molecular formula C14H12BrNO2S B7737899 (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide

(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B7737899
M. Wt: 338.22 g/mol
InChI Key: PQUIUBJMRRZMDV-MHWRWJLKSA-N
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Description

(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H12BrNO2S and its molecular weight is 338.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Hirshfeld Surface Analysis :

    • The crystal structures of derivatives of N-(4-methylbenzenesulfonyl)glycine hydrazone, including (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide, have been investigated. These compounds exhibit similar conformations and hydrogen-bonding patterns, with sulfonamide and hydrazone dimers observed in all structures. Hirshfeld surface analyses highlighted various molecular interactions, including H...H and O...H contacts (Purandara, Foro, & Gowda, 2018).
  • Photodynamic Therapy Applications :

    • New zinc phthalocyanine derivatives substituted with this compound have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potential photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Pharmaceutical Intermediates :

    • Methylbenzenesulfonamide derivatives, including those related to this compound, have shown potential as small molecular antagonists for targeting preparations in preventing human HIV-1 infection (Cheng, 2015).
    • N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been synthesized and exhibited significant antibacterial activity and inhibitory potential against lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
  • Spectral and Computational Studies :

    • Spectral (FTIR, UV–Vis), computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG), and molecular docking studies of (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide have been conducted. These studies help understand the molecular properties and potential applications of these compounds (Sowrirajan et al., 2022).
  • Anticancer Properties :

    • A derivative, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and characterized, showing potential anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
  • Antimicrobial and Antiproliferative Agents :

    • N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated as effective antimicrobial and antiproliferative agents, showing significant potential in medical applications (Abd El-Gilil, 2019).

Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUIUBJMRRZMDV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36176-90-6
Record name 36176-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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